2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-12-5-7-14(9)8-6-13-10(15)11(2,3)4/h5,7H,6,8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDOTWPEGTMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Mediated Alkylation of Imidazole
The 2-methylimidazole core is typically functionalized at the N-1 position through alkylation reactions. A two-step approach involves:
- Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine :
- Reacting 2-methylimidazole with 2-bromoethylamine hydrobromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation. Tributylamine is often added to scavenge HBr, improving yields to ~65%.
- Alternative conditions using potassium carbonate in acetonitrile under reflux (24 hours) reduce side-product formation, though yields remain comparable.
- Amidation with 2,2-Dimethylpropanoyl Chloride :
- The ethylamine intermediate is treated with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine serves as both base and catalyst, neutralizing HCl byproducts.
- Yields range from 70–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
| Step | Reagents | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| 1 | 2-Methylimidazole, 2-bromoethylamine HBr, K₂CO₃ | DMF, 80°C, 12h | 65% | Regioselectivity for N-1 alkylation |
| 2 | 2,2-Dimethylpropanoyl chloride, Et₃N | DCM, 0°C → RT, 6h | 78% | Hydrolysis of acyl chloride |
One-Pot Tandem Alkylation-Amidation Strategy
To streamline synthesis, a one-pot method eliminates intermediate isolation:
- Simultaneous Alkylation and Acylation :
2-Methylimidazole, 2-bromoethylamine hydrobromide, and 2,2-dimethylpropanoyl chloride are combined in DMF with excess K₂CO₃. The reaction proceeds at 60°C for 18 hours, achieving a 58% yield. While efficient, competing hydrolysis of the acyl chloride reduces yield compared to stepwise approaches.
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
- Polar Aprotic Solvents :
DMF and acetonitrile enhance nucleophilicity of the imidazole nitrogen, but DMF’s high boiling point (~153°C) facilitates longer reaction times without solvent loss. Acetonitrile, while lower-boiling (82°C), reduces side reactions in alkylation steps. - Temperature Control :
Maintaining 0–5°C during acylation minimizes premature hydrolysis of the acyl chloride. Gradual warming ensures complete consumption of the ethylamine intermediate.
Catalytic and Stoichiometric Considerations
- Base Selection :
Tributylamine (pKa ~10.9) outperforms triethylamine (pKa ~10.7) in scavenging HBr during alkylation, though both are effective in acylation. - Molar Ratios :
A 1:1.2 molar ratio of ethylamine to acyl chloride prevents residual amine from catalyzing side reactions, such as dimerization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
FTIR (KBr) :
Purity Assessment
- HPLC :
Reverse-phase C18 column (MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity with retention time 6.8 minutes. - Melting Point :
Reported as 89–91°C, though some sources note variability due to hygroscopicity.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Alkylation
Competing alkylation at the N-3 position of imidazole generates undesired isomers. Using bulky bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) favors N-1 substitution by steric hindrance.
Hydrolysis of Acyl Chloride
Moisture-sensitive conditions (molecular sieves, inert atmosphere) and slow addition of acyl chloride minimize hydrolysis to 2,2-dimethylpropanoic acid.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide serves as a valuable building block for the synthesis of more complex molecules. Its structural characteristics allow for modifications that can lead to derivatives with enhanced properties.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of various imidazole derivatives. |
| Reactivity | Exhibits reactivity that can be exploited to create new compounds with desired functionalities. |
Biology
The biological activity of this compound has been explored extensively:
Antimicrobial Properties: Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Antifungal Activity: The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against common fungal strains.
| Biological Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Antifungal | Various strains | Effective against common fungi |
Medicine
The medical applications of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide are particularly noteworthy:
Cancer Research: The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). A study conducted by the National Cancer Institute (NCI) showed promising results in vitro against several cancer cell lines.
Drug Development: Imidazole derivatives are frequently explored for their potential use in treating various diseases, including infections and cancer. The unique structure of this compound allows for modifications that could enhance its therapeutic efficacy.
| Medical Application | Mechanism | Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Effective against multiple cancer cell lines |
| Antimicrobial | Inhibition of pathogen growth | Significant activity against bacterial and fungal strains |
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer activity of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide, researchers conducted assays on various human tumor cell lines following NCI protocols. The results indicated a mean growth inhibition (GI50) value that suggests significant cytotoxicity against tested cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound, where it was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined, revealing that the compound exhibits potent antibacterial effects.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative used as an antimicrobial agent.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related disorders.
Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial properties
Uniqueness
2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Biological Activity
2,2-Dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is a compound featuring an imidazole ring, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a five-membered imidazole ring, which contributes to its biological properties. The IUPAC name for this compound is 2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide. Its chemical formula is , and it has a molecular weight of 211.29 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide |
| Molecular Formula | C₁₁H₁₉N₃O |
| Molecular Weight | 211.29 g/mol |
| CAS Number | 1280921-08-5 |
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. In a study examining monomeric alkaloids, compounds similar to 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different strains of bacteria .
Table: Antimicrobial Activity of Imidazole Derivatives
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 137.43 |
| Candida albicans | 16.69 |
The mechanism by which imidazole derivatives exert their antimicrobial effects often involves the disruption of cell membrane integrity and interference with nucleic acid synthesis. This is particularly relevant in the context of bacterial infections where such compounds can inhibit essential metabolic pathways.
Antiviral Activity
Imidazole derivatives have also been explored for their antiviral properties. Certain studies have highlighted their potential effectiveness against viruses such as the hepatitis C virus (HCV) and influenza viruses through mechanisms that inhibit viral replication .
Case Study: Antiviral Efficacy
In one study, an imidazole derivative exhibited an IC50 value of less than 0.35 µM against HCV NS5B RNA polymerase, indicating potent antiviral activity with low cytotoxicity . This suggests that compounds like 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide may serve as promising candidates in the development of antiviral therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazole ring or substituents on the propanamide moiety can significantly influence biological activity. For instance, variations in the nitrogen atom's substitution pattern can enhance antimicrobial or antiviral potency .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
